4-Chloro-5,6-dimethylpyrimidin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “4-Chloro-5,6-dimethylpyrimidin-2-amine” involves several steps. In one study, crystallization of an equimolar mixture of 4-amino-5-chloro-2,6-dimethylpyrimidine and 5-chloro-2-hydroxybenzoic acid yielded two forms of a 1:1 salt. This demonstrates the compound’s versatile interaction capabilities through hydrogen bonding, which is crucial for molecular recognition in pharmaceuticals and biological systems.

Molecular Structure Analysis

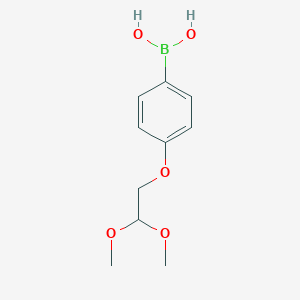

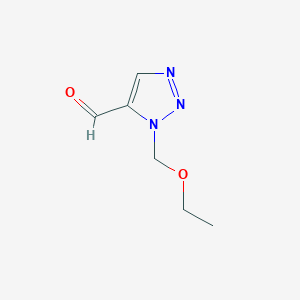

The molecular structure of “4-Chloro-5,6-dimethylpyrimidin-2-amine” is C6H8ClN3 . The InChI Key is RRMVDLLCVGZDMH-UHFFFAOYSA-N . The crystal structure of this compound has been elucidated .

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5,6-dimethylpyrimidin-2-amine” are complex and varied. This compound plays a significant role in molecular recognition and crystallization processes. It’s involved in the formation of various crystalline structures and salts, showing different tautomeric forms.

Physical And Chemical Properties Analysis

“4-Chloro-5,6-dimethylpyrimidin-2-amine” is a colorless solid with a melting point of 145-147 °C. Its molecular weight is 157.6 g/mol .

Applications De Recherche Scientifique

- Field : Organic Synthesis .

- Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine .

- Methods : The synthesis was achieved by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

- Results : The specific results or outcomes obtained are not provided .

Synthesis of 2-Anilinopyrimidines

- Field : Computational Chemistry .

- Application : The compound can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .

- Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

- Results : The specific results or outcomes obtained are not provided .

Molecular Simulation

Drug Design

- Field : Computational Chemistry .

- Application : The compound can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .

- Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

- Results : The specific results or outcomes obtained are not provided .

- Field : Organic Chemistry .

- Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine is used as a substrate for the synthesis of various organic molecules .

- Methods : The specific methods and technical details are not provided .

- Results : The compound’s ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug, are highlighted .

Molecular Simulations

Chemical Synthesis

NMR, HPLC, LC-MS, UPLC Studies

Propriétés

IUPAC Name |

4-chloro-5,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMVDLLCVGZDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289996 | |

| Record name | 4-chloro-5,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,6-dimethylpyrimidin-2-amine | |

CAS RN |

14394-61-7 | |

| Record name | 4-Chloro-5,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14394-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14394-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-5,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)